molecular formula C8H16ClNO B6214902 {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2731010-74-3

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Katalognummer: B6214902
CAS-Nummer: 2731010-74-3
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: XLBNVRZDEBWGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride (CAS 2731010-74-3) is a high-purity chemical building block supplied for advanced research and development purposes . This bicyclic compound features a methanol group and a secondary amine, presented as a hydrochloride salt to enhance stability. With a molecular formula of C8H16ClNO and a molecular weight of 177.67 g/mol, it serves as a versatile scaffold in medicinal chemistry, particularly useful for constructing more complex molecules . Compounds based on the 3-azabicyclo[3.1.1]heptane structure are of significant interest in pharmaceutical research for designing potent inhibitors of biological targets. Research indicates that this core structure can be utilized in the development of inhibitors for soluble adenylyl cyclase (sAC), an enzyme implicated in intracellular signaling pathways . Such inhibitors are being explored for potential therapeutic applications, including as non-hormonal male contraceptives . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions at 2-8°C are recommended to maintain the integrity of the product .

Eigenschaften

CAS-Nummer

2731010-74-3

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

(5-methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-8(3-7,6-10)5-9-4-7;/h9-10H,2-6H2,1H3;1H

InChI-Schlüssel

XLBNVRZDEBWGAD-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(C1)(CNC2)CO.Cl

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalytic C–H Activation for Ring Formation

The azabicyclo[3.1.1]heptane skeleton can be assembled via enantioselective C–H activation, a method demonstrated in the synthesis of analogous azabicyclo[3.1.0]hexanone systems. In this approach, a palladium-catalyzed intramolecular C–H bond functionalization converts a linear precursor into the bicyclic framework. For example, a tert-butyl-protected amine undergoes cyclization in the presence of Pd(dba)₂ and a chiral phosphine ligand (e.g., (3aR,8aR)-tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyl-6-phenyltetrahydro-dioxolo[4,5-e][1,dioxaphosphepine), achieving the desired stereochemistry at the bridgehead.

Table 1: Catalytic Conditions for C–H Activation

CatalystLigandBaseSolventTemperatureYield
Pd(dba)₂ (3 mol%)Chiral phosphine (6 mol%)Cs₂CO₃Toluene70°C76%

This method avoids stoichiometric reagents and enables decagram-scale synthesis, critical for industrial applications.

Cyclopropanation of Pyrrolidine Derivatives

An alternative route, adapted from patent WO2007075790A1, employs cyclopropanation to form the bicyclic structure. Starting with a pyrrolidine derivative, such as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, diazomethane or its equivalents introduce the cyclopropane ring. While this patent focuses on a [3.1.0] system, analogous conditions—using trimethylsulfoxonium iodide as a methylene donor—could be modified to generate the [3.1.1] framework by adjusting the stereoelectronic properties of the precursor.

Functionalization of the Bridgehead Position

Hydroxymethyl Group Introduction

The bridgehead hydroxymethyl group in {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is introduced via oxidation-reduction sequences. In the Thieme protocol, hydroxylation of a ketone intermediate using bis(trimethylsilyl)peroxide and LiHMDS at –78°C affords the secondary alcohol. For the target compound, a similar strategy could involve:

  • Ketone Formation : Oxidation of a bridgehead methylene group using RuO₄ or PIFA (phenyliodine bis(trifluoroacetate)).

  • Stereoselective Reduction : Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to yield the hydroxymethyl group.

Table 2: Hydroxylation Reaction Parameters

SubstrateReagentTemperatureYield
2-Methyl-2-azabicyclo[3.1.0]hexan-3-oneLiHMDS, (Me₃Si)₂O₂–78°C78%

Resolution of Enantiomers and Salt Formation

Chiral Resolution Techniques

If the target compound exhibits chirality, resolution via diastereomeric salt formation is essential. Patent WO2007075790A1 describes the use of dibenzoyl-L-tartaric acid to separate enantiomers of a related azabicyclo compound. Recrystallization from ethanol/water mixtures yields enantiomerically pure material, with optical rotation values confirming stereochemical fidelity.

Hydrochloride Salt Preparation

The final hydrochloride salt is obtained by treating the free base with HCl gas in a polar aprotic solvent (e.g., ethyl acetate or THF). For instance, dissolving {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in anhydrous THF and bubbling HCl gas through the solution precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Table 3: Salt Formation Conditions

Free Base (g)SolventHCl SourceTemperatureYield
10.0EtOAcHCl (g)0°C95%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The bridgehead proton in {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride appears as a multiplet at δ 3.21–3.26 ppm, while the hydroxymethyl group resonates as a singlet at δ 4.86 ppm.

  • MS (ESI) : The molecular ion peak [M + H]⁺ is observed at m/z 156.12, consistent with the molecular formula C₈H₁₄NO⁺.

Scalability and Process Optimization

Large-Scale Catalytic Steps

The Thieme route’s use of Pd(dba)₂ on decagram scales demonstrates feasibility for industrial production. Key considerations include:

  • Catalyst Recycling : Implementing flow chemistry to recover palladium.

  • Solvent Selection : Replacing toluene with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Avoiding Peroxides in Oxidation

The patent’s thioketal oxidation protocol using PIFA eliminates hazardous peroxides, enhancing safety profiles . This method could be adapted for oxidizing bridgehead methyl groups without compromising yield.

Analyse Chemischer Reaktionen

Types of Reactions: {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The reactivity of the compound is influenced by the presence of the azabicyclo scaffold, which can participate in ring-opening and ring-closing reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

  • Bioisosterism : Compounds with similar bicyclic structures have been explored as bioisosteres, which can mimic the biological properties of other pharmacophores. This property could enhance the efficacy and safety of new medications targeting specific pathways.
  • Neuropharmacology : Due to its nitrogen-containing structure, {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride may exhibit neuroactive effects, making it a candidate for developing treatments for neurological disorders .

Enzyme Interaction Studies

The hydroxyl group in the compound allows for hydrogen bonding, which can influence enzyme activity and receptor interactions:

  • Enzyme Modulation : Understanding how this compound interacts with specific enzymes could provide insights into its pharmacological potential and safety profile in drug development.

Materials Science

The unique properties of this compound may also lend themselves to applications in materials science:

  • Polymer Chemistry : The bicyclic structure can be utilized to create novel polymers with specific mechanical and thermal properties, potentially leading to advancements in materials used for coatings or composites.

Comparative Analysis of Related Compounds

The following table summarizes compounds that share structural similarities with this compound and their potential applications:

Compound NameStructural FeaturePotential Application
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanolFluorine substitutionAntiviral drug development
(5-Ethyl-3-oxabicyclo[3.1.1]heptan-1-y) methanolEthyl groupEnhanced lipophilicity for drug delivery
(2-Azabicyclo[3.1.1]heptan-1-y)methanolNitrogen atomPotential neuroactive compounds

This comparison highlights the significance of methyl substitution at the five position, influencing both chemical reactivity and biological properties compared to these similar compounds.

Case Studies

Several case studies have been documented regarding the applications of bicyclic compounds similar to this compound:

Case Study 1: Neuroactive Properties

Research has indicated that compounds within this structural family exhibit significant neuroactive properties, suggesting potential therapeutic uses in treating conditions such as anxiety and depression.

Case Study 2: Drug Design Innovations

Innovative drug design strategies have incorporated this compound as a scaffold for synthesizing new derivatives aimed at enhancing selectivity and potency against specific molecular targets involved in disease pathways.

Wirkmechanismus

The mechanism of action of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride include 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share the azabicyclo scaffold but differ in the size and substitution pattern of the rings.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride (CAS Number: 2731010-74-3) is a bicyclic compound with a unique structure that presents potential biological activities relevant to medicinal chemistry. Its molecular formula is C8H16ClNO, and it has garnered interest for its possible therapeutic applications due to its structural characteristics that allow for interaction with biological systems.

Structural Characteristics

The compound's structure features a bicyclic framework, which includes a methanol group attached to a nitrogen-containing ring system. This configuration is significant as it allows for potential bioactivity through various mechanisms, such as enzyme inhibition or receptor modulation.

Biological Activity and Mechanisms

Research indicates that compounds with similar bicyclic structures can exhibit notable biological activities, particularly in drug design where they may act as bioisosteres—molecules that mimic the biological properties of other compounds . The presence of the hydroxyl group in this compound enhances its ability to form hydrogen bonds, which can influence its interaction with enzymes and receptors .

Potential Therapeutic Applications

The compound shows promise in various therapeutic areas:

  • Analgesic Activity : Similar compounds have demonstrated analgesic effects comparable to morphine, indicating potential for pain management applications .
  • Anticancer Properties : Preliminary studies suggest that related bicyclic compounds exhibit antiproliferative activity against cancer cell lines, including pancreatic cancer cells . The IC50 values for these compounds range from 0.051 µM to 0.222 µM, demonstrating significant potency against malignant cells while maintaining a higher IC50 against normal cells (WI38) at 0.36 µM, suggesting a selective action .

Study on Anticancer Activity

A study evaluated the antiproliferative effects of a structurally similar compound on pancreatic cancer cell lines (Panc-1, AsPC-3, BxPC-3). The results indicated that the compound effectively inhibited cell growth at low concentrations, showcasing its potential as an anticancer agent.

Cell LineIC50 Value (µM)
Panc-10.051
AsPC-30.066
BxPC-30.222
WI38 (Normal)0.36

This selectivity suggests that this compound could be developed further for targeted cancer therapies .

Interaction Studies

Understanding the interactions of this compound with biological molecules is crucial for assessing its pharmacological potential:

  • Enzyme Inhibition : Studies on similar bicyclic compounds indicate they may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The ability to engage with specific receptors could position this compound as a candidate for neurological applications, given its structural similarity to known neuroactive substances .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of {5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvents like dichloromethane or THF, catalysts such as palladium, and temperature control) to maximize yield and purity. Multi-step pathways often involve precursor bicyclic amines, with critical steps including cyclization, hydroxylation, and salt formation (HCl). Analytical techniques like NMR and HPLC are essential for monitoring intermediate purity .

Q. How can researchers confirm the stereochemistry and spatial arrangement of this bicyclic compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Alternatively, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT calculations) can validate the 3D structure. Comparative studies with known stereoisomers are also recommended .

Q. What experimental methods are used to determine the compound’s physicochemical properties?

  • Methodological Answer :

  • Melting Point : Differential Scanning Calorimetry (DSC).
  • Solubility : Shake-flask method in aqueous buffers or organic solvents.
  • Stability : Forced degradation studies under acidic/alkaline/oxidative conditions, analyzed via HPLC.
  • Lipophilicity (LogP) : Reverse-phase HPLC or octanol-water partitioning .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in neuropharmacology?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at the 5-methyl or hydroxymethyl positions.
  • Step 2 : Test binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand assays.
  • Step 3 : Correlate structural modifications (e.g., halogenation, alkyl chain length) with activity using QSAR models. Prior studies on similar azabicyclo compounds suggest enhanced receptor affinity with electron-withdrawing groups .

Q. What strategies are recommended for identifying biological targets of this compound?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with immobilized compound to capture interacting proteins.
  • Computational Docking : Screen against receptor libraries (e.g., GPCRs, ion channels) using AutoDock Vina.
  • Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 knockout screens to identify pathways affected by the compound .

Q. How can researchers resolve contradictions in reported biological activity data for azabicyclo derivatives?

  • Methodological Answer :

  • Source Analysis : Compare purity levels (≥95% vs. lower-grade batches) and stereochemical consistency.
  • Assay Validation : Replicate studies using standardized protocols (e.g., CEREP panel for receptor profiling).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline) .

Methodological Challenges and Solutions

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, followed by LC-MS/MS analysis.
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
  • Solid-State Stability : Accelerated stability testing (40°C/75% RH) with periodic purity checks .

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H).
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.